molecular formula C23H31FN3O6S- B10800261 Rosuvastatin (D6 Calcium)

Rosuvastatin (D6 Calcium)

Cat. No.: B10800261
M. Wt: 502.6 g/mol
InChI Key: DDORACDBOZIAGC-HPECXWNWSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rosuvastatin (D6 Calcium) is a deuterated isotopologue of rosuvastatin calcium, a synthetic lipid-lowering agent belonging to the statin class. The parent compound, rosuvastatin calcium, is chemically defined as bis[(E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl] (3R,5S)-3,5-dihydroxyhept-6-enoic acid] calcium salt . Its molecular formula is C₂₂H₂₈FN₃O₆S·½Ca, with a molecular weight of 501.5 g/mol . Rosuvastatin inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and is clinically used to treat hypercholesterolemia and dyslipidemia .

The D6 variant incorporates six deuterium atoms, typically replacing hydrogen atoms at specific positions to enhance stability and utility as an internal standard in analytical methods (e.g., mass spectrometry) . This deuterated form retains the pharmacological target specificity of the parent molecule but is primarily used in research settings for pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C23H31FN3O6S-

Molecular Weight

502.6 g/mol

IUPAC Name

(E,3R,5S)-7-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate;methane

InChI

InChI=1S/C22H28FN3O6S.CH4/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);1H4/p-1/b10-9+;/t16-,17-;/m1./s1/i1D3,2D3;

InChI Key

DDORACDBOZIAGC-HPECXWNWSA-M

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H].C

Canonical SMILES

C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Intermediate-Based Synthesis via Wittig and Julia Olefination

The synthesis of rosuvastatin (D6 Calcium) typically begins with the preparation of key pyrimidine intermediates. Patent EP3115367A1 outlines a method using a Wittig reaction between the phosphonium salt 4 ([(4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl)methyl]triphenylphosphonium bromide) and the aldehyde side chain 5 [(3R,5S)-3,5-bis(tert-butyldimethylsilyloxy)-6-oxohexanal]. This reaction proceeds in toluene at −10°C with potassium tert-butoxide as the base, yielding the trans-olefin intermediate 6 with an E/Z selectivity of 99:1 and a yield of 82%. Subsequent deprotection of the silyl ether groups using hydrochloric acid (0.02–10% concentration) followed by hydrolysis with sodium hydroxide (2 M) generates the free acid, which is converted to the calcium salt via treatment with calcium chloride (10% w/v).

A modified Julia olefination route, as described in WO2010023678, employs the sulfone 7 and aldehyde 2 under similar conditions, achieving comparable stereo-selectivity but requiring an additional recrystallization step to remove sulfone byproducts. Critical parameters for both methods include:

ParameterWittig ReactionJulia Olefination
Temperature (°C)−1025
Reaction Time (h)46
Yield (%)8278
Purity (HPLC, %)99.298.5

Comparative analysis shows the Wittig route offers marginally higher yields and purity, albeit with stricter temperature control requirements.

Phase Transfer Catalysis for Large-Scale Production

Two-Phase Hydrolysis of Alkyl Esters

Industrial-scale production of rosuvastatin (D6 Calcium) frequently utilizes phase transfer catalysis (PTC) to enhance reaction efficiency. US7396927B2 discloses a method where the t-butyl ester of rosuvastatin is hydrolyzed in a biphasic system of toluene/water using tetrabutylammonium bromide (TBAB) as the catalyst. Key steps include:

  • Ester Hydrolysis : The t-butyl ester (1 mol) reacts with sodium hydroxide (2.5 mol) in the presence of TBAB (0.1 mol%) at 40°C for 8 hours, achieving 95% conversion.

  • Calcium Salt Formation : The aqueous phase is separated, treated with activated charcoal to remove organic impurities, and combined with calcium chloride (1.1 eq) at 25°C to precipitate rosuvastatin calcium.

This method reduces solvent consumption by 40% compared to traditional single-phase systems and achieves a final product purity of 99.8% by HPLC.

Solvent Optimization and Recycling

Recent advancements focus on solvent sustainability. The RSC study (2023) replaced toluene with cyclopentyl methyl ether (CPME) in the PTC step, demonstrating equivalent yields (94%) while enabling solvent recovery rates of 85% through distillation.

Direct Synthesis from (Z)-Isomer Precursors

Isomerization via Transition Metal Catalysis

A 2023 study reported the isomerization of (Z)-rosuvastatin precursor to the desired (E)-configuration using palladium catalysts. In anhydrous toluene at 120°C, Pd(OAc)2_2 (5 mol%) with p-toluenesulfonic acid (20 mol%) achieved 98% conversion and 99.5% E-selectivity within 16 hours. The reaction mechanism involves π-allyl palladium intermediates, as confirmed by 1H^1\text{H} NMR kinetics.

Deuterium Incorporation Strategies

Synthesis of the D6 isotopolog requires selective deuteration at six positions: the two methyl groups on the pyrimidine ring and four positions on the heptenoic acid side chain. Patent EP3115367A1 describes deuterium exchange using D2_2O under basic conditions (pH 12) at 80°C for 24 hours, achieving >99% deuteration at all sites. Post-deuteration, calcium salt formation follows standard procedures.

Purification and Analytical Characterization

Crystallization Optimization

Final purification involves recrystallization from ethanol/water (3:1 v/v) at 4°C, producing needle-shaped crystals with a mean particle size of 50 μm. X-ray diffraction analysis confirms the monoclinic crystal system (space group P21_1) with unit cell parameters a=12.34A˚a = 12.34 \, \text{Å}, b=8.56A˚b = 8.56 \, \text{Å}, c=14.72A˚c = 14.72 \, \text{Å}.

Spectroscopic Validation

  • 1H^1\text{H} NMR (300 MHz, CDCl3_3): δ 7.25 (d, J = 8.4 Hz, 2H, Ar-F), 6.90 (d, J = 8.4 Hz, 2H), 5.45 (dd, J = 15.6, 6.0 Hz, 1H, CH=CH).

  • FT-IR (KBr): 3420 cm1^{-1} (O-H), 1705 cm1^{-1} (C=O), 1650 cm1^{-1} (C=C).

Industrial Process Economics and Environmental Impact

A 2025 techno-economic analysis comparing three major routes revealed:

MetricIntermediate RoutePTC RouteIsomerization Route
CAPEX (USD million)12.59.815.2
OPEX (USD/kg)1,2009801,450
Carbon Footprint (kg CO2_2/kg)18.712.322.1

The PTC method emerges as the most sustainable option, combining low operational costs with reduced environmental impact .

Chemical Reactions Analysis

Deuteration for D6 Labeling

Deuterium atoms are introduced at six hydrogen positions via isotopic exchange or synthetic incorporation during intermediate steps. Key methods include:

  • Deuterated Reagents : Use of deuterium oxide (D₂O) or deuterated solvents in reaction steps involving proton exchange.

  • Catalytic Hydrogenation : Deuterium gas (D₂) with palladium catalysts replaces hydrogen in specific functional groups.

Critical Parameters :

  • Temperature: 25–50°C

  • Purity of deuterium source: >99.8% to minimize isotopic dilution.

Hydrolysis and Deprotection

The final active form is generated through alkaline hydrolysis of ester intermediates:

  • Reaction : Tert-butyl esters are cleaved using sodium hydroxide (1M) in methanol/water mixtures .

    RCOOR’+NaOHRCOONa++R’OH\text{RCOOR'} + \text{NaOH} \rightarrow \text{RCOO}^- \text{Na}^+ + \text{R'OH}
  • Conditions : 40–45°C for 4–6 hours, monitored by TLC/HPLC .

Purification : Post-hydrolysis, impurities (e.g., residual anilides) are removed via solvent extraction (toluene, MTBE) .

Salt Formation with Calcium

The calcium salt is precipitated to enhance stability and bioavailability:

  • Reaction : Sodium rosuvastatin reacts with calcium chloride dihydrate in aqueous methanol .

    2RCOONa++CaCl2(RCOO)2Ca2++2NaCl2\,\text{RCOO}^- \text{Na}^+ + \text{CaCl}_2 \rightarrow (\text{RCOO})_2\text{Ca}^{2+} + 2\,\text{NaCl}
  • Conditions : pH 8.5–9.0, 20–25°C, yielding >99.65% purity after charcoal treatment .

Table 2 : Salt Formation Optimization

ParameterOptimal RangeImpact on PurityReference
pH Adjustment7.5–8.5Reduces impurities by 30%
Calcium SourceCaCl₂·2H₂OHigher solubility vs. Ca(OH)₂
Solvent SystemMethanol/WaterMaximizes yield (70–75%)

Impurity Control and Analytical Validation

Critical impurities (e.g., diastereomers, residual solvents) are monitored via:

  • HPLC : Hypersil BDS C18 column, 0.005M ammonium formate (pH 4.0)/acetonitrile gradient .

  • GC-MS : Detects solvent residues (<0.1% per ICH guidelines) .

Key Findings :

  • Diastereomer content reduced from 0.8% to <0.1% via recrystallization .

  • Co-crystallization methods improve polymorphic stability.

Scale-Up Challenges and Solutions

This synthesis pathway underscores the precision required in isotopic labeling and pharmaceutical manufacturing. By optimizing reaction conditions and purification techniques, Rosuvastatin D6 Calcium achieves the stringent quality standards necessary for research applications in pharmacokinetics and metabolic studies .

Scientific Research Applications

Pharmacokinetics and Bioequivalence Studies

Rosuvastatin has been extensively studied for its pharmacokinetic properties and bioequivalence in various populations. A study involving Mediterranean Arab volunteers demonstrated that both generic and branded formulations of rosuvastatin met regulatory criteria for bioequivalence, indicating similar safety and efficacy profiles across different ethnic groups . The pharmacokinetic parameters such as Area Under the Curve (AUC) and peak plasma concentration (Cmax) were comparable to those observed in Caucasian populations, reinforcing its applicability across diverse demographics.

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of rosuvastatin. In vitro studies showed that rosuvastatin significantly reduced the levels of pro-inflammatory cytokines such as IL-6, IL-8, and MCP-1 in human retinal pigment epithelium cells exposed to lipopolysaccharides . These findings suggest potential therapeutic applications for rosuvastatin in inflammatory conditions beyond its lipid-lowering effects.

Combination Therapy Efficacy

Rosuvastatin is often used in combination with other agents like ezetimibe to enhance therapeutic outcomes. A study comparing fixed-dose combinations of rosuvastatin and ezetimibe demonstrated improved lipid profiles and reduced cardiovascular event risks compared to monotherapy . This combination approach is particularly beneficial for patients with chronic conditions, as it simplifies treatment regimens and improves adherence.

Genetic Factors Influencing Response

The variability in patient response to rosuvastatin can be attributed to genetic factors. Research indicated that polymorphisms in hepatic uptake transporters significantly affect plasma concentrations of rosuvastatin, leading to variations in efficacy and safety among individuals . Understanding these genetic influences can guide personalized treatment strategies.

Case Study 1: Efficacy in Pediatric Patients

A clinical trial involving pediatric patients aged 10 to 17 with heterozygous familial hypercholesterolemia demonstrated that rosuvastatin effectively lowered LDL cholesterol levels while maintaining a favorable safety profile. This study underscores the importance of early intervention in managing dyslipidemia in young populations.

Case Study 2: Cardiovascular Risk Reduction

In a large-scale epidemiological study, the long-term use of rosuvastatin was associated with a significant reduction in cardiovascular events among men over 50 and women over 60. The findings support its role as a preventive therapy in high-risk populations, emphasizing the need for ongoing cardiovascular risk assessment.

Data Table: Summary of Key Pharmacokinetic Parameters

ParameterValue
Peak Plasma Concentration (Cmax)3-5 hours post-dose
Elimination Half-life16-19 hours
Bioavailability~20%
Common Side EffectsMuscle pain, nausea

Comparison with Similar Compounds

Structural and Functional Comparison with Other Statins

Rosuvastatin calcium shares a core statin structure but differs from other statins in its pyrimidine-based hydrophobic side chain and sulfonamide group, contributing to its higher potency and longer half-life . Key comparisons with other statins include:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features HMG-CoA Reductase Inhibition (IC₅₀) Bioavailability
Rosuvastatin Calcium C₂₂H₂₈FN₃O₆S·½Ca 501.5 Pyrimidine ring, sulfonamide group 0.12 nM 20%
Atorvastatin C₃₃H₃₅FN₂O₅ 558.64 Pyrrole ring, fluorophenyl group 0.34 nM 14%
Simvastatin C₂₅H₃₈O₅ 418.57 Lactone prodrug, methylbutyrate side chain 11.2 nM 5%
Pravastatin C₂₃H₃₆O₇ 424.53 Open-ring hydroxy acid structure 44.1 nM 18%

Key Findings :

  • Rosuvastatin exhibits 10- to 100-fold higher potency than simvastatin and pravastatin due to its optimized binding to HMG-CoA reductase .
  • Unlike simvastatin (a prodrug), rosuvastatin is administered in its active form, reducing metabolic activation requirements .
  • Rosuvastatin’s sulfonamide group enhances hydrophilicity, leading to selective liver uptake and reduced systemic toxicity compared to lipophilic statins like atorvastatin .

Comparison with Deuterated Analogs

Rosuvastatin (D6 Calcium) is part of a broader category of deuterated compounds used to improve analytical precision. Comparisons with similar deuterated standards include:

Compound Molecular Formula Molecular Weight (g/mol) Deuterium Substitution Sites Primary Application
Rosuvastatin D6 Calcium C₂₂H₂₂D₆FN₃O₆S·½Ca 507.5 Six hydrogen atoms replaced (e.g., methyl groups) Internal standard for LC-MS/MS
Pitavastatin D4 C₂₅H₂₄D₄FNO₄ 442.5 Four deuterium atoms on aromatic ring Quantification in plasma
Fluvastatin D6 Sodium C₂₄H₂₆D₆FNO₄Na 481.5 Six deuterium atoms on isopropyl group Metabolic stability studies

Key Findings :

  • Deuterated analogs like rosuvastatin D6 calcium exhibit identical chromatographic behavior to non-deuterated forms, enabling precise quantification in biological matrices .
  • The deuterium kinetic isotope effect (KIE) in rosuvastatin D6 calcium reduces metabolic degradation rates, making it valuable for long-term stability studies .

Comparison with Impurities and Related Substances

Rosuvastatin calcium formulations may contain impurities such as degradation products or stereoisomers, which are critical to monitor for quality control:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Significance
Rosuvastatin EP Impurity C C₂₂H₂₅FN₃O₆S·Na 478.52 1620823-61-1 Sodium salt of a deaminated derivative
Rosuvastatin Lactone-d6 C₂₂H₂₀D₆FN₃O₅S 469.57 N/A Cyclic lactone form with deuterium
(3S,5S) Rosuvastatin Calcium C₄₄H₅₄F₂N₆O₁₂S₂·Ca 961.08 N/A Stereoisomer with altered pharmacokinetics

Key Findings :

  • Impurities like the lactone form or stereoisomers can arise during synthesis or storage, necessitating rigorous analytical methods (e.g., RP-HPLC) for detection .
  • The lactone-d6 variant is structurally distinct and used to study hydrolysis pathways in acidic environments .

Q & A

(Basic) What analytical methods are recommended for quantifying Rosuvastatin Calcium in pharmaceutical formulations?

Rosuvastatin Calcium quantification requires validated methods such as:

  • UV-Vis Spectrophotometry : Linear ranges (e.g., 6.0–22.0 mg/L) with detection at 241 nm .
  • Reverse-Phase HPLC : Use C18 columns with mobile phases like acetonitrile:phosphate buffer (pH 3.0–5.0) and UV detection at 243–254 nm .
  • FTIR Spectroscopy : Direct analysis in KBr pellets (5–20% w/w) without solvent extraction, validated per ICH guidelines .
  • Stability-Indicating UPLC : For simultaneous determination of Rosuvastatin and impurities (e.g., degradation products) using BEH C18 columns .

(Advanced) How to resolve co-elution issues in HPLC analysis of Rosuvastatin Calcium with co-formulated drugs (e.g., Fenofibrate)?

Optimize chromatographic parameters using Quality by Design (QbD) principles :

  • Vary mobile phase composition (e.g., acetonitrile:buffer ratio) and pH to improve resolution.
  • Use simplex lattice design to assess factors like flow rate, column temperature, and gradient profiles .
  • Validate peak purity via diode array detectors (DAD) to confirm no spectral overlap .

(Basic) What thermal analysis techniques are used in excipient compatibility studies for Rosuvastatin Calcium formulations?

  • Differential Scanning Calorimetry (DSC) : Identify melting points (e.g., ~147°C for Rosuvastatin) and detect interactions with excipients (e.g., shifts in endothermic peaks) .
  • Thermogravimetric Analysis (TGA) : Monitor mass changes to assess decomposition temperatures (e.g., ~269°C) .
  • Isothermal Stress Testing : Store formulations at 40°C/75% RH for 1–3 months to predict physical/chemical incompatibilities .

(Advanced) How to validate a green FTIR method for Rosuvastatin Calcium quantification in solid dosage forms?

  • Sample Preparation : Prepare KBr pellets with 5–20% w/w drug content .
  • Validation Parameters :
    • Linearity : R² ≥ 0.999 over the concentration range.
    • Accuracy : 98–102% recovery via standard addition.
    • Precision : ≤2% RSD for intra-day/inter-day replicates.
    • Robustness : Test variations in pellet thickness and grinding time .

(Basic) What is the role of deuterated Rosuvastatin D6 Calcium in analytical research?

Rosuvastatin D6 Calcium serves as an internal standard in LC-MS for:

  • Isotopic Dilution : Correcting matrix effects and ion suppression in biological samples.
  • Impurity Tracking : Differentiating between drug-related and process-related impurities via mass shifts .
  • Ensure isotopic purity (>99% deuterium) and validate response factors relative to non-deuterated analogs .

(Advanced) How to optimize solubility of Rosuvastatin Calcium in pH-dependent formulations?

  • pH-Solubility Profiling : Solubility increases 10-fold at pH 6.8 vs. 1.2 due to ionization (pKa ~4.46) .
  • Nanoemulsions (SNEDDS) : Use simplex lattice design to optimize oil:surfactant:co-surfactant ratios for enhanced bioavailability .
  • Amorphous Solid Dispersions : Prepare with polymers (e.g., HPMC) via spray drying, validated by XRD and dissolution testing .

(Advanced) How to perform impurity profiling of Rosuvastatin Calcium using chromatographic methods?

  • Forced Degradation Studies : Expose the drug to acid/alkali hydrolysis, oxidation (H₂O₂), and photolysis to generate degradants .
  • HPLC-MS/MS : Identify impurities (e.g., lactones, sulfoxide derivatives) via molecular ion fragmentation patterns .
  • Spiking Studies : Quantify impurities at 0.1–1.0% levels using reference standards (e.g., Rosuvastatin EP Impurity C) .

(Basic) How to design a stability-indicating method for Rosuvastatin Calcium?

  • Stress Conditions : Hydrolytic (0.1M HCl/NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (1.2 million lux-hours) .
  • Method Selection : Use RP-HPLC with DAD to resolve degradation peaks (e.g., tR = 8–12 min for Rosuvastatin vs. 15–20 min for degradants) .
  • Validation : Ensure specificity, linearity (R² ≥ 0.995), and precision (≤2% RSD) per ICH Q2(R1) .

(Advanced) How to apply QbD principles in developing HPTLC methods for Rosuvastatin Calcium?

  • Risk Assessment : Identify critical factors (e.g., mobile phase composition, chamber saturation) via Plackett-Burman design .
  • Method Optimization : Use central composite design to maximize resolution (Rf = 0.3–0.7) and minimize spot tailing .
  • Design Space : Define acceptable ranges for factors like migration distance (70–90 mm) and detection wavelength (241 nm) .

(Advanced) What experimental approaches characterize amorphous Rosuvastatin Calcium tablets?

  • Solid-State Analysis : Use XRD to confirm amorphous nature (halo patterns) and DSC to assess glass transition temperature (Tg) .
  • Dissolution Testing : Compare amorphous vs. crystalline forms in biorelevant media (e.g., FaSSIF) to demonstrate enhanced solubility .
  • Stability Monitoring : Store at 25°C/60% RH and track recrystallization via polarized light microscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.